(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Description
Chemical Identity and Nomenclature
The systematic IUPAC name This compound defines its structure unambiguously. The pyrrolo[2,3-b]pyridine core consists of a pyrrole ring fused to a pyridine ring at the 2,3-positions, with a bromine atom at the 5-position and a hydroxymethyl group (-CH2OH) at the 3-position. The molecular formula is C8H7BrN2O , with a calculated molecular weight of 227.06 g/mol based on additive atomic weights. While the exact CAS registry number for this compound is not explicitly listed in the provided sources, analogous structures such as 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3) and (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS 1065100-83-5) suggest a systematic naming convention for brominated derivatives.
Key synonyms include:
- 5-Bromo-3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 3-(Hydroxymethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
The structural relationship to other brominated pyrrolopyridines is illustrated in Table 1.
Structural Classification Within Pyrrolopyridine Derivatives
Pyrrolopyridines are bicyclic heterocycles classified by their fusion patterns: pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-b]pyridine, and pyrrolo[3,4-b]pyridine. The [2,3-b] fusion in this compound creates a planar aromatic system with delocalized π-electrons across both rings, as evidenced by X-ray crystallographic data for related structures. The bromine atom at position 5 introduces steric and electronic effects that influence reactivity, while the hydroxymethyl group at position 3 provides a handle for further functionalization through oxidation, esterification, or glycosylation.
Notably, the methanol substitution distinguishes this compound from kinase inhibitor precursors described in patent literature, where 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are often functionalized with pyrazole or piperidine groups. The hydroxymethyl group’s polarity contrasts with the lipophilic trifluoromethyl substitution seen in 5-bromo-α-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol (CAS 2495165-42-7), highlighting the tunability of physicochemical properties within this structural class.
Historical Context of Brominated Pyrrolopyridine Research
Brominated pyrrolopyridines emerged as key intermediates in pharmaceutical development following the discovery of their bioisosteric relationship to indole-based scaffolds. Early work focused on 5-bromo-1H-pyrrolo[2,3-b]pyridine as a building block for protein kinase inhibitors, with patents filed in 2013 describing derivatives targeting JAK2 and ALK kinases. The introduction of polar groups like methanol at position 3 represents a strategic shift toward improving aqueous solubility, as seen in later analogs such as (1H-pyrrolo[3,2-b]pyridin-3-yl)methanol (CAS 1261730-78-2).
Recent advances in cross-coupling chemistry have expanded the utility of brominated pyrrolopyridines. For example, Suzuki-Miyaura reactions using 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylates enable the introduction of aryl and heteroaryl groups at the 5-position. The methanol derivative’s hydroxyl group offers additional sites for Mitsunobu reactions or protection-deprotection strategies, as demonstrated in the synthesis of 3-acetyl-5-bromo-4-methoxy-7-azaindole (CAS 1427504-73-1). These synthetic pathways underscore the compound’s role as a versatile intermediate in drug discovery pipelines.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
ZYXGYGBGSBXWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Reduction of 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine to 3-amino intermediate
- Starting material: 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine.
- Reaction: Catalytic hydrogenation using Raney Nickel under hydrogen atmosphere.
- Outcome: Conversion of nitro group to amino group at the 3-position.
- Notes: This intermediate is crucial for further functionalization such as acylation or conversion to alcohol derivatives.
Conversion of 3-amino intermediate to this compound
- Method: Reduction of 3-amino or 3-keto intermediates to the corresponding alcohol.
- Typical reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for carbonyl reduction.
- Conditions: Controlled temperature (0°C to room temperature) in suitable solvents like methanol or tetrahydrofuran (THF).
- Yield: Generally moderate to high, depending on purity of intermediates and reaction scale.
Alternative approach via 3-acetyl intermediate
- Step 1: Synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone by acylation or direct substitution.
- Step 2: Reduction of the acetyl group to hydroxymethyl using reducing agents.
- Example: Treatment of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone with sodium borohydride in methanol yields the target alcohol.
- Yield: Reported yields up to 70-90% under reflux conditions.
- Purification: Flash column chromatography using dichloromethane/methanol gradients (e.g., 98:2 to 90:10) is effective to achieve >95% purity.
- Characterization: Confirmed by ¹H NMR, ¹³C NMR, and HRMS.
- ¹H NMR signals for hydroxymethyl protons typically appear as singlets or doublets around δ 4.5–5.5 ppm.
- Aromatic protons and bromine-substituted carbons show characteristic chemical shifts consistent with the pyrrolo[2,3-b]pyridine scaffold.
- Stability: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere to prevent degradation.
- The reduction step is critical for yield and purity; choice of reducing agent and temperature control significantly affect outcomes.
- Protection of the pyrrole nitrogen (e.g., tosylation) can improve selectivity in multi-step syntheses but requires additional deprotection steps.
- Use of palladium-catalyzed borylation and subsequent functional group transformations can provide versatile intermediates for further derivatization.
- Reaction scale-up has been demonstrated with consistent yields, indicating robustness of the synthetic protocols.
The preparation of this compound involves:
- Starting from brominated pyrrolo[2,3-b]pyridine derivatives.
- Key steps include catalytic hydrogenation of nitro groups, reduction of carbonyl intermediates, and careful purification.
- Yields range from 70% to over 90% depending on the route and conditions.
- The compound is well-characterized by NMR and mass spectrometry, ensuring structural integrity.
This comprehensive understanding of preparation methods supports further research and application of this compound in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with formyl or carboxyl groups replacing the hydroxymethyl group.
Reduction: Products with modified pyridine rings or reduced hydroxymethyl groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a valuable building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes implicated in cancer and inflammatory diseases. The presence of the bromine atom increases the compound's reactivity, enabling it to form various derivatives that can be optimized for biological activity .
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific kinases. For instance, a study found that a synthesized derivative showed an IC50 value of 25 nM against a prominent cancer-related kinase, suggesting its potential as an anticancer agent.
Organic Synthesis
Intermediate in Synthesis
In organic synthesis, this compound acts as an important intermediate for creating more complex heterocyclic compounds. Its synthetic versatility allows chemists to explore various pathways to develop novel compounds with desired properties.
Comparison with Similar Compounds
Compared to other pyrrolo compounds lacking either the bromine or hydroxymethyl group, this compound exhibits enhanced reactivity and functional diversity. This makes it particularly useful in synthesizing derivatives for further biological evaluation .
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets. The bromine and hydroxymethyl groups facilitate binding to the active sites of target enzymes, inhibiting their activity and exerting biological effects. This property is crucial for its applications in drug discovery and development.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its observed antimicrobial activity:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Mechanism of Action
The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as kinase enzymes. The bromine and hydroxymethyl groups play a crucial role in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 3
Hydroxymethyl vs. Carbonyl Derivatives
- (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-fluorophenyl)methanone (6b) Structure: Replaces the hydroxymethyl group with a 4-fluorobenzoyl moiety. Synthesis: Prepared via Friedel-Crafts acylation using AlCl$_3$ and 4-fluorobenzoyl chloride . Key Differences:
- Increased lipophilicity due to the aromatic ketone group.
Lower solubility in polar solvents compared to the hydroxymethyl derivative.
- 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c) Structure: Contains a bromoethanone group at position 3. Synthesis: Achieved via AlCl$_3$-catalyzed bromoacetylation . Key Differences:
- Reactive α-bromo ketone site enables nucleophilic substitution (e.g., in Suzuki couplings).
- Higher electrophilicity compared to the hydroxymethyl analogue.
Hydroxymethyl vs. Amino and Amide Derivatives
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride
- Structure : Substitutes hydroxymethyl with an amine group.
- Key Differences :
- Basic amine allows for salt formation (e.g., hydrochloride) to improve aqueous solubility .
Participates in hydrogen bonding and serves as a precursor for amide coupling .
- (R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide Structure: Features a cyclopropanecarboxamide substituent. Biological Relevance: Potent CHK1 inhibitor (IC$_{50}$ < 10 nM) due to enhanced target binding via hydrophobic cyclopropane and hydrogen-bonding amide . Key Differences:
- Increased molecular weight (378.27 g/mol) and structural complexity.
- Improved metabolic stability compared to the hydroxymethyl parent compound.
Substituent Variations at Position 5
Bromine vs. Boronic Acid Pinacol Ester
- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Enables C-C bond formation with aryl/heteroaryl halides.
- Reduced electrophilicity compared to bromine, altering reactivity in aromatic substitutions.
Bromine vs. Aryl/Alkynyl Groups
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Structure: Substitutes bromine with a phenylethynyl group. Synthesis: Synthesized via Sonogashira coupling . Key Differences:
- Extended conjugation increases UV absorbance, useful in photophysical applications.
- Lower molecular symmetry may reduce crystallinity compared to brominated analogues.
Biological Activity
The compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS Number: 1700393-00-5) is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by recent research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 227.06 g/mol. The structure includes a bromine atom at the 5-position of the pyrrole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1700393-00-5 |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of phenylboronic acid in a Suzuki coupling reaction followed by reduction processes to obtain the desired methanol derivative .
Antitumor Activity
Recent studies have indicated that compounds related to pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines such as Ramos (Burkitt lymphoma) and Jurkat (T-cell leukemia) cells. The mechanism involves activation of the intrinsic mitochondrial apoptosis pathway and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on several kinases including glycogen synthase kinase-3 (GSK-3) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Inhibition of these kinases can lead to cell cycle arrest and reduced tumor growth in xenograft models, suggesting a promising therapeutic approach for cancer treatment .
Study on Apoptosis Induction
A study conducted on various pyrrolo derivatives demonstrated that this compound significantly induced apoptosis in cancer cells through caspase activation. The study utilized flow cytometry and Western blotting to confirm the activation of apoptotic markers such as PARP cleavage and caspase-9 activation .
FGFR Inhibition
Another research highlighted the role of pyrrolo derivatives as fibroblast growth factor receptor (FGFR) inhibitors. The compound's structural modifications were assessed for their binding affinity to FGFR, showcasing potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol?
- Methodology: The compound is typically synthesized via halogenation and coupling reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo Sonogashira coupling with terminal alkynes under palladium catalysis, followed by reduction or functionalization of the resulting intermediate. Purification often involves silica gel column chromatography with heptane/ethyl acetate gradients . Alternative routes may use Suzuki-Miyaura cross-coupling for aryl substitutions .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology:
- NMR Spectroscopy : NMR in DMSO-d6 reveals diagnostic peaks for the pyrrolo[2,3-b]pyridine core (e.g., δ 12.40 ppm for NH, aromatic protons at δ 8.32–7.42 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. The bromine atom’s heavy atomic weight aids in phasing and structure determination .
Q. What solubility properties are critical for in vitro assays?
- Methodology: The compound is sparingly soluble in water but dissolves in DMSO (75 mg/mL) and ethanol (5 mg/mL). For biological assays, stock solutions in DMSO are recommended, with final concentrations <1% to avoid solvent toxicity. Pre-warming to 37°C and sonication improve solubility .
Advanced Research Questions
Q. How can reaction yields for derivatives of this compound be optimized?
- Methodology:
- Catalyst Screening : Pd(PPh3)4 or PdCl2(dppf) enhances coupling efficiency in cross-coupling reactions .
- Temperature Control : Reactions at 105°C in toluene/EtOH mixtures improve regioselectivity for 3,5-disubstituted products .
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., using TBS or acetyl) minimizes side reactions during functionalization .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodology:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species or dimerization products).
- Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl3; solvent polarity can shift NH proton signals .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation when NMR data is ambiguous .
Q. What computational strategies predict biological activity of derivatives?
- Methodology:
- Docking Studies : CHK1 kinase (PDB ID: 6BQB) is a target for derivatives like GDC-0575. AutoDock Vina or Schrödinger Suite can model binding interactions, focusing on the bromine’s hydrophobic pocket occupancy .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with IC50 data to guide SAR .
Q. How to design stable formulations for in vivo studies?
- Methodology:
- Co-solvent Systems : Use 10% Cremophor EL or cyclodextrin-based carriers to enhance aqueous solubility while minimizing toxicity.
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The bromine substituent may confer hydrolytic stability compared to chloro analogs .
Data Contradiction Analysis
Q. Conflicting reports on the cytotoxicity of derivatives: How to reconcile discrepancies?
- Methodology:
- Cell Line Variability : Test derivatives across multiple cell lines (e.g., HCT-116 vs. HEK293) to assess tissue-specific effects.
- Assay Conditions : Standardize ATP-based viability assays (e.g., CellTiter-Glo) to minimize variability in IC50 measurements .
- Metabolic Stability : Use liver microsomes to identify rapid degradation pathways that may reduce efficacy in certain models .
Q. Divergent synthetic yields in cross-coupling reactions: What factors dominate?
- Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
